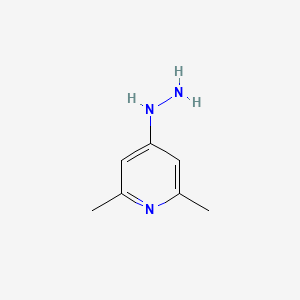

4-hydrazinyl-2,6-dimethylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethylpyridin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5-3-7(10-8)4-6(2)9-5/h3-4H,8H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGPPTZEAGTBRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Hydrazinyl 2,6 Dimethylpyridine and Its Precursors

Strategic Approaches to the Synthesis of the 2,6-Dimethylpyridine (B142122) Core

The formation of the 2,6-disubstituted pyridine (B92270) ring is a foundational step. Various methods have been developed, ranging from classic multicomponent reactions to modern catalytic approaches.

Hantzsch Pyridine Synthesis Variants and Related Cycloadditions

First reported in 1882 by Arthur Hantzsch, the Hantzsch dihydropyridine (B1217469) synthesis is a classic multicomponent reaction that remains a cornerstone for creating substituted pyridines. nih.gov The archetypal reaction involves the condensation of an aldehyde, a β-ketoester (two equivalents), and ammonia (B1221849) to form a 1,4-dihydropyridine (B1200194) (1,4-DHP). nih.govscispace.com This intermediate is then oxidized to the corresponding pyridine.

The general utility of this method has led to numerous variations to improve yields and broaden the scope of accessible derivatives. nih.gov For instance, microwave irradiation has been successfully employed to accelerate both the synthesis of the 1,4-DHP and its subsequent aromatization. nih.gov The choice of solvent can also be critical; isopropanol (B130326) has been shown to facilitate easier crystallization of the dihydropyridine product compared to other alcohols like ethanol (B145695) or methanol (B129727). nih.gov Aromatization of the intermediate 1,4-dihydropyridine is a necessary final step, which can be accomplished using a variety of oxidizing agents. A mild and convenient method involves using a combination of urea (B33335) hydrogen peroxide and iodine. rsc.org

| Reactants | Conditions | Product | Notes |

| Ethyl acetoacetate, Formaldehyde, Ammonia | Diethylamine catalyst, followed by saturation with ammonia | 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine | Classic Hantzsch synthesis approach. orgsyn.org |

| Aldehyde, β-ketoester, Ammonium hydroxide | Reflux in ethanol | Dialkyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylates | A widely used protocol for accessing various 4-substituted 1,4-DHPs. nih.gov |

| Ethyl acetoacetate, Hexamethylenetetramine, Ammonium acetate | Solvent-free, microwave irradiation (100 seconds) | 4-unsubstituted 1,4-DHP | Provides the ammonia-formaldehyde mixture in situ. nih.gov |

| Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | Urea hydrogen peroxide, Iodine, Ethyl acetate | Diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate | Mild conditions for the aromatization step. rsc.org |

Alternative Routes for 2,6-Dimethylpyridine Scaffold Construction

Beyond the Hantzsch synthesis, several other methods provide access to the 2,6-dimethylpyridine (2,6-lutidine) core. One industrial approach involves the catalytic synthesis from simple, inexpensive starting materials like acetone (B3395972), ammonia, and methanol over a silica-alumina catalyst impregnated with copper and antimony oxides at high temperatures. psu.edu The proposed mechanism involves the initial alkylation of acetone with methanol to form methyl ethyl ketone, which then reacts with ammonia and a second molecule of acetone before cyclizing. psu.edu

Biocatalysis offers a more sustainable route. A one-pot process utilizing recombinant microbial whole cells can produce 2,6-bis(hydroxymethyl)pyridine from the naturally occurring 2,6-lutidine. rsc.orgethz.ch While this produces a functionalized derivative, it highlights the potential of enzymatic systems for pyridine ring modification.

Another strategy begins with a pre-functionalized pyridine. For example, 2,6-dimethylpyridine can be prepared from 4-chloro-2,6-dimethylpyridine (B1297441) via a catalytic hydrogenation-dechlorination reaction using a Palladium on carbon (Pd/C) catalyst in an alcohol solvent under hydrogen pressure. google.com This method is efficient, with high yields and product purity after simple distillation. google.com The required 4-chloro-2,6-dimethylpyridine can itself be synthesized from 2,6-dimethyl-4-hydroxypyridine (B130123) using chlorinating agents like phosphorus oxychloride and phosphorus pentachloride. google.com

Regioselective Introduction of the Hydrazine (B178648) Functionality at the 4-Position

Once the 2,6-dimethylpyridine core is obtained, the next critical step is the introduction of the hydrazine group specifically at the C-4 position. The electronic nature of the pyridine ring, with its electron-deficient carbon atoms, dictates the feasible strategies.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a primary strategy for functionalizing the pyridine ring, particularly at the 2-, 4-, and 6-positions. This approach requires a precursor with a good leaving group, typically a halogen, at the target position. For the synthesis of 4-hydrazinyl-2,6-dimethylpyridine, a common precursor is 4-chloro-2,6-dimethylpyridine. cymitquimica.com The chlorine atom at the 4-position activates the ring for nucleophilic attack by hydrazine.

The synthesis of 4-chloro-2,6-dimethylpyridine can be achieved by treating 2,6-dimethylpyridine-N-oxide with hydrochloric acid, followed by reaction with a chlorinating agent like phosphoryl chloride. rsc.org The N-oxide precursor is readily prepared by oxidizing 2,6-dimethylpyridine with an agent such as 3-chloroperbenzoic acid. rsc.org An alternative route to the chloro-derivative starts from 2,6-dimethyl-4-pyrone. wipo.int

With the 4-halo-2,6-dimethylpyridine in hand, the reaction with hydrazine hydrate (B1144303), often in a suitable solvent, leads to the substitution of the halogen with the hydrazinyl group. The electron-withdrawing nature of the pyridine nitrogen and the activating effect of the methyl groups facilitate this substitution at the 4-position. This method is analogous to the synthesis of other hydrazinopyridines, such as the reaction of 2,6-difluoropyridine (B73466) with hydrazine hydrate in DMSO to yield 2-fluoro-6-hydrazinopyridine.

Reductive Amination Pathways

Reductive amination is a powerful and versatile method for forming C-N bonds, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. nih.gov In the context of synthesizing this compound, this pathway would most logically proceed from 4-amino-2,6-dimethylpyridine. While direct conversion of an amino group to a hydrazine via reductive amination is not standard, the amino-substituted pyridine is a key intermediate that can be further transformed.

The synthesis of 4-amino-2,6-dimethylpyridine itself can be achieved through various routes. One method involves the reduction of 4-nitro-2,6-dimethylpyridine, which is catalyzed by Pd/C in methanol. patsnap.com The nitro-precursor can be synthesized via a multi-step sequence starting from diethyl malonate and 4-nitro-2-methyl-6-chloropyridine. patsnap.com

Once 4-amino-2,6-dimethylpyridine is obtained, it can be converted to the target hydrazine derivative. A common method for this transformation is through a diazotization reaction followed by reduction. The amino group is first converted to a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is then reduced to the corresponding hydrazine. This two-step sequence provides a reliable, albeit indirect, pathway from the amino to the hydrazinyl functionality.

Direct Hydrazination Methods

Direct hydrazination involves the direct substitution of a C-H bond with a hydrazine group, offering a more atom-economical approach by avoiding the pre-installation of a leaving group. While methods for the direct C-H hydrazination of pyridine rings are still evolving, research into related heterocyclic systems provides valuable insights.

For instance, metal-free, regioselective C3-H hydrazination of imidazo[1,2-a]pyridines with azodicarboxylates has been successfully developed. clockss.orgscispace.com These reactions can proceed under mild conditions, sometimes in water at room temperature, showcasing the potential of this strategy. clockss.org Although imidazo[1,2-a]pyridine (B132010) is electronically different from 2,6-dimethylpyridine, these findings encourage the exploration of similar direct C-H functionalization approaches for simpler pyridine systems.

A more direct parallel can be drawn from the reaction of 2,6-difluoropyridine with excess hydrazine monohydrate, which directly yields 2-fluoro-6-hydrazinopyridine. This reaction leverages the activation provided by the fluorine atoms for direct nucleophilic substitution of one of the halogens. While not a C-H activation, it represents a direct conversion of a readily available starting material. The development of catalysts or reaction conditions that could enable the direct C4-H hydrazination of 2,6-dimethylpyridine would represent a significant advancement in the synthesis of this compound.

Chemical Reactivity and Derivatization Strategies of 4 Hydrazinyl 2,6 Dimethylpyridine

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is a potent nucleophile, rendering it susceptible to a variety of reactions, particularly with electrophilic species. This reactivity is central to the derivatization of 4-hydrazinyl-2,6-dimethylpyridine.

Condensation Reactions with Carbonyl Compounds: Formation of Hydrazones and Schiff Bases

The reaction of this compound with aldehydes and ketones provides a straightforward route to the synthesis of hydrazones, which are a subset of Schiff bases. This condensation reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the terminal nitrogen of the hydrazine moiety on the carbonyl carbon, followed by dehydration. mdpi.comnih.gov

The general reaction can be represented as: R-CHO + H2N-NH-Py -> R-CH=N-NH-Py + H2O R2C=O + H2N-NH-Py -> R2C=N-NH-Py + H2O (where Py represents the 2,6-dimethylpyridine (B142122) ring)

These hydrazone derivatives are of significant interest due to their diverse biological activities and their role as intermediates in the synthesis of more complex heterocyclic systems. For instance, various Schiff base derivatives of N-(2-hydrazinyl-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide have been synthesized by reacting the parent hydrazide with a range of aromatic aldehydes in methanol (B129727), often with a catalytic amount of acetic acid, resulting in good yields. mdpi.com Similarly, pyridine-2,6-bis-carboxamide Schiff's bases have been prepared from the corresponding bis-hydrazides and aromatic or heterocyclic aldehydes. nih.gov The formation of the aroyl-hydrazone Schiff base ligand (L1) was achieved by refluxing methanolic solutions of indole-3-carboxaldehyde (B46971) and isonicotinic hydrazide. acs.org

Table 1: Examples of Hydrazone/Schiff Base Synthesis from Hydrazine Derivatives

| Hydrazine Derivative | Carbonyl Compound | Product Type | Reference |

| N-(2-hydrazinyl-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide | Aromatic Aldehydes | Schiff Base | mdpi.com |

| Pyridine-2,6-dicarbohydrazide (B1583541) | Aromatic/Heterocyclic Aldehydes | bis-Schiff Base | nih.gov |

| Isonicotinic hydrazide | Indole-3-carboxaldehyde | Aroyl-hydrazone Schiff Base | acs.org |

The resulting hydrazones, characterized by the presence of an azomethine group (-N=CH-), are versatile intermediates for further chemical transformations. semanticscholar.org

Cyclocondensation Reactions for Novel Heterocyclic Ring Systems (e.g., 1,3,4-Oxadiazoles, Triazoles, Pyrazoles)

The hydrazone derivatives of this compound are valuable precursors for the synthesis of a variety of five-membered heterocyclic rings through cyclocondensation reactions. These reactions typically involve the reaction of the hydrazone with a reagent that provides the remaining atoms needed to form the heterocyclic ring.

1,3,4-Oxadiazoles: Derivatives of 1,3,4-oxadiazoles can be synthesized from hydrazide precursors. For example, N-(2-hydrazinyl-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide has been used to create hybrid compounds containing a 1,3,4-oxadiazole (B1194373) ring. mdpi.comnih.gov In one synthetic route, the hydrazide is heated at reflux with carbon disulfide in a basic ethanolic solution, leading to intramolecular cyclization and the formation of a 1,3,4-oxadiazol-2-thione ring. mdpi.com Another common method involves the dehydration of acylhydrazides using agents like thionyl chloride. nih.gov Electrocatalytic methods have also been developed for the one-step synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from aldehydes and hydrazides under mild conditions. sioc-journal.cn

Triazoles: 1,2,4-Triazole (B32235) derivatives can also be synthesized from precursors containing the 4,6-dimethylpyridine scaffold. The synthesis of novel N-Mannich bases derived from a dimethylpyridine–1,2,4-triazole hybrid has been reported. mdpi.com The initial step often involves the condensation of a hydrazide derivative with an isothiocyanate, followed by cyclization to form the 1,2,4-triazole ring. mdpi.com General methods for synthesizing 1,2,4-triazoles include the Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide. scispace.com Another approach is the Einhorn–Brunner reaction, which is the condensation of hydrazines with diacylamines. scispace.com

Pyrazoles: Pyrazoles can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. dergipark.org.tr A notable example involves the aldol-crotonic condensation of 3,5-diacetyl-2,6-dimethylpyridine (B1595985) with various aldehydes to produce bisazachalcone derivatives. These intermediates are then cyclized with hydrazine hydrate (B1144303) in acetic acid to yield the corresponding bis-derivatives of 4,5-dihydro-1H-pyrazole. bohrium.com The reaction of enaminonitriles with hydrazonyl halides is another route to substituted pyrazole-4-carbonitriles. researchgate.net

Table 2: Heterocyclic Systems from Hydrazine/Hydrazone Derivatives

| Starting Material | Reagent(s) | Heterocyclic Product | Reference |

| N-(2-hydrazinyl-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide | Carbon Disulfide, KOH | 1,3,4-Oxadiazol-2-thione | mdpi.com |

| N-(2-hydrazinyl-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide | Isothiocyanates, NaOH | 1,2,4-Triazole-3-thione | mdpi.com |

| 3,5-diacetyl-2,6-dimethylpyridine derived bisazachalcones | Hydrazine Hydrate, Acetic Acid | bis-4,5-dihydro-1H-pyrazole | bohrium.com |

Acylation and Sulfonylation of the Hydrazine Group

The nucleophilic nature of the hydrazine moiety in this compound allows for acylation and sulfonylation reactions.

Acylation: The acylation of hydrazines typically occurs at the more nucleophilic terminal nitrogen atom. An efficient and simple method for the selective acylation of N-tosylhydrazide has been developed, where the regioselectivity is controlled by the presence or absence of a catalytic amount of 4-aminopyridine (B3432731) or 4-(dimethylamino)pyridine. researchgate.net In the presence of 4-aminopyridine, acylation occurs on the nitrogen atom bearing the tosyl group, while in its absence, the primary nitrogen atom is acylated. researchgate.net This suggests that the acylation of this compound can be directed to either nitrogen of the hydrazine group under specific conditions.

Sulfonylation: The sulfonylation of hydrazines introduces a sulfonyl group (-SO2R) onto one of the nitrogen atoms. While specific studies on the sulfonylation of this compound are not prevalent in the provided results, the synthesis of related compounds such as 2-hydrazinyl-N,N-dimethylpyridine-4-sulfonamide implies that such transformations are feasible. The introduction of a sulfonamide group can significantly alter the chemical and biological properties of the parent molecule.

Reactivity of the Pyridine (B92270) Nitrogen

The nitrogen atom within the pyridine ring of this compound also possesses distinct reactivity, primarily related to its basicity and ability to form N-oxides.

Protonation and Basicity Considerations

The pyridine nitrogen has a lone pair of electrons in an sp2 hybrid orbital, which is not part of the aromatic π-system. This makes the pyridine nitrogen basic and capable of being protonated by acids to form a pyridinium (B92312) salt. The basicity of pyridine derivatives is influenced by the electronic effects of their substituents. Electron-donating groups, such as the two methyl groups in this compound, generally increase the electron density on the nitrogen atom, thereby enhancing its basicity compared to unsubstituted pyridine. ajrconline.org Conversely, electron-withdrawing groups would decrease the basicity. The pKa of pyridine is 5.2, and it is expected that this compound would have a higher pKa due to the electron-donating nature of the methyl and hydrazinyl groups.

N-Oxidation Reactions

The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. The oxidation of the pyridine nitrogen introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, which can alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. For example, the oxidation of 2,6-dimethylpyridine can be achieved by heating with a mixture of water, nitric acid, and sulfuric acid. orgsyn.org

Reactivity of the Methyl Groups (α and γ to Nitrogen)

The methyl groups at the 2- and 6-positions (α to the pyridine nitrogen) of this compound exhibit a degree of acidity due to the electron-withdrawing nature of the pyridine ring. This acidity, while not as pronounced as in α-picoline itself due to the electron-donating effect of the other methyl and hydrazinyl groups, can be exploited under appropriate basic conditions.

The protons of these methyl groups can be abstracted by strong bases to form a carbanionic intermediate. This intermediate can then participate in various condensation reactions, similar to those observed for 2,6-lutidine and other dimethylpyridine derivatives. For instance, aldol-type condensation reactions with aldehydes or ketones can lead to the formation of new carbon-carbon bonds, extending the side chains at the 2- and 6-positions.

While specific studies on the methyl group reactivity of this compound are not extensively documented, the general principles of pyridine chemistry suggest that these groups can be functionalized. The reactivity is influenced by the electronic effects of the substituents on the pyridine ring. The hydrazinyl group at the 4-position, being an electron-donating group, would slightly decrease the acidity of the α-methyl protons compared to unsubstituted 2,6-lutidine.

Table 1: Potential Condensation Reactions of the Methyl Groups

| Reactant | Product Type | Potential Application |

| Aromatic Aldehydes | Styrylpyridine derivatives | Synthesis of dyes and functional materials |

| Ketones | Extended alkyl-substituted pyridines | Building blocks for more complex molecules |

| Esters | β-Ketoester substituted pyridines | Intermediates for further cyclization reactions |

It is important to note that the nucleophilic hydrazinyl group can also react under the basic conditions required for methyl group deprotonation, leading to potential side reactions. Therefore, careful selection of reaction conditions and protecting group strategies may be necessary to achieve selective functionalization of the methyl groups.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. beilstein-journals.org The structure of this compound, possessing both a nucleophilic hydrazine moiety and a basic pyridine ring, makes it a promising candidate for participation in various MCRs to generate diverse heterocyclic scaffolds. beilstein-journals.org

One of the most common applications of hydrazinyl-substituted heterocycles is in the synthesis of pyrazole (B372694) derivatives through cyclocondensation with 1,3-dicarbonyl compounds. nih.gov This reaction proceeds via initial condensation of the hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the stable pyrazole ring. The reaction of this compound with various dicarbonyl compounds would lead to the formation of 4-(pyrazol-1-yl)-2,6-dimethylpyridine derivatives. researchgate.net

Furthermore, the hydrazinyl group can participate in the formation of hydrazones, which are key intermediates in several MCRs. For example, in a Bignelli-type reaction, a hydrazone could potentially react with a β-ketoester and an aldehyde to form dihydropyrimidinone analogs. Similarly, in a Hantzsch-type synthesis, it could be envisioned to participate in the formation of dihydropyridine (B1217469) rings.

While specific literature detailing the use of this compound in MCRs is limited, its structural features suggest its potential as a versatile building block. The table below outlines some potential MCRs where this compound could be employed.

Table 2: Potential Multi-Component Reactions

| MCR Type | Potential Reactants | Resulting Heterocyclic Core |

| Pyrazole Synthesis | 1,3-Diketones, β-Ketoesters | Pyrazolylpyridine |

| Triazole Synthesis | Isothiocyanates, Carbon Disulfide | Triazolyl- or Thiadiazolyl-pyridines |

| Pyridazine Synthesis | α,β-Unsaturated dicarbonyls | Pyridazinylpyridine |

The development of novel MCRs involving this compound could provide efficient routes to complex nitrogen-containing heterocyclic systems with potential applications in medicinal chemistry and materials science. nih.gov

Stereochemical Aspects of Derivatization

The derivatization of this compound can lead to the formation of chiral centers, making the stereochemical outcome of these reactions a critical consideration. The pyridine ring itself is achiral, but reactions at the hydrazinyl moiety or the introduction of chiral substituents can induce chirality in the final molecule.

For instance, the reaction of the hydrazinyl group with a chiral aldehyde or ketone would result in the formation of diastereomeric hydrazones. The stereoselectivity of such a reaction would be influenced by the steric and electronic properties of both the pyridine derivative and the carbonyl compound.

Furthermore, if a new stereocenter is created on the pyridine ring, for example, through an asymmetric addition reaction, the existing functional groups can influence the facial selectivity of the attack. The two methyl groups at the 2- and 6-positions create a specific steric environment around the pyridine ring, which could direct incoming reagents to a particular face of the molecule.

While there is a lack of specific studies on the stereoselective derivatization of this compound, general principles of asymmetric synthesis can be applied. The use of chiral catalysts or auxiliaries in conjunction with this substrate could enable the synthesis of enantiomerically enriched or pure derivatives.

Table 3: Potential Stereoselective Derivatizations

| Reaction Type | Chiral Source | Potential Chiral Product |

| Hydrazone formation | Chiral aldehyde/ketone | Diastereomeric hydrazones |

| Asymmetric reduction of a derived ketone | Chiral reducing agent | Chiral alcohol |

| Asymmetric alkylation | Chiral phase-transfer catalyst | Chiral alkylated pyridine |

The exploration of stereoselective reactions of this compound is a promising area for future research, with the potential to generate novel chiral ligands and biologically active compounds.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 4-hydrazinyl-2,6-dimethylpyridine in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques provide detailed information about the connectivity and spatial arrangement of atoms.

¹H NMR spectroscopy would be expected to reveal characteristic signals for the protons of the pyridine (B92270) ring and the methyl and hydrazinyl substituents. The chemical shifts of the aromatic protons are influenced by the electron-donating hydrazinyl group and the methyl groups. The protons of the two methyl groups at positions 2 and 6 are chemically equivalent and would appear as a single sharp singlet. The two meta-protons on the pyridine ring would also be equivalent, appearing as another singlet. The protons of the hydrazinyl group (-NHNH₂) would likely appear as two distinct signals, which may be broadened due to exchange processes and quadrupolar effects of the nitrogen atoms.

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. Distinct signals would be observed for the non-equivalent carbons of the pyridine ring and the methyl group carbons. The chemical shifts would confirm the substitution pattern of the pyridine ring.

Variable Temperature (VT) NMR studies could be employed to investigate conformational dynamics. For example, rotation around the C-N bond of the hydrazinyl group might be slow enough at low temperatures to be observed on the NMR timescale, potentially leading to the decoalescence of signals. This would provide valuable information about the rotational energy barrier and the preferred conformation of the hydrazinyl substituent relative to the pyridine ring.

While specific experimental 2D and VT-NMR data for this compound are not widely available in published literature, the application of these techniques is standard for the structural elucidation of novel compounds. For instance, the structures of various pyridine derivatives are routinely confirmed using 2D NMR experiments to establish unequivocal assignments of proton and carbon signals. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in this compound and to probe intermolecular interactions in the solid state.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the hydrazinyl group are anticipated in the region of 3200–3400 cm⁻¹. The presence of two bands in this region would correspond to the symmetric and asymmetric stretching modes of the -NH₂ group. The C-H stretching vibrations of the methyl groups and the aromatic ring would appear around 2900-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400–1600 cm⁻¹ region. The N-H bending vibration of the hydrazinyl group would also be present in this region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. For pyridine itself, strong bands are observed around 1000 and 1030 cm⁻¹, corresponding to ring breathing modes. researchgate.net Similar vibrations would be expected for this compound. The C-H and N-H stretching vibrations are also observable in the Raman spectrum.

Intermolecular Interactions: In the solid state, the presence of hydrogen bonding involving the hydrazinyl group would be indicated by a shift of the N-H stretching bands to lower frequencies and a broadening of these bands in the FT-IR spectrum. These interactions play a crucial role in the crystal packing of the molecule. The study of intermolecular interactions is critical for understanding the solid-state properties of materials. bau.edu.jo

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| N-H Stretch (Hydrazinyl) | 3200-3400 | FT-IR, Raman |

| C-H Stretch (Aromatic/Aliphatic) | 2900-3100 | FT-IR, Raman |

| C=C, C=N Stretch (Pyridine Ring) | 1400-1600 | FT-IR, Raman |

| Pyridine Ring Breathing | ~1000 | Raman |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophore Analysis and Photo-physical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within the this compound molecule and to characterize its photophysical properties.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the substituted pyridine ring. The pyridine chromophore itself has characteristic absorptions which are modified by the presence of the electron-donating hydrazinyl and methyl groups. These substituents typically cause a bathochromic (red) shift in the absorption maxima. The formation of derivatives, such as hydrazones, or charge-transfer complexes can be monitored by observing changes in the UV-Vis spectrum, such as the appearance of new absorption bands at longer wavelengths.

Fluorescence Spectroscopy: The fluorescence properties of this compound would depend on its ability to emit light after electronic excitation. The presence of the hydrazinyl group and the pyridine nitrogen with its lone pair of electrons can influence the fluorescence quantum yield, often providing non-radiative decay pathways that can quench fluorescence. However, the formation of certain derivatives or complexes can sometimes enhance fluorescence. The study of the photophysical properties of related pyridine derivatives has been a subject of interest. researchgate.net

Mass Spectrometry (HRMS, MS/MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₇H₁₁N₃), the exact mass can be calculated and compared with the experimental value to confirm its composition. The use of HRMS is standard in the characterization of newly synthesized compounds. mdpi.com

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. The fragmentation of this compound would likely involve the loss of small neutral molecules such as NH₃, N₂H₄, or CH₃CN. The study of fragmentation patterns in related hydrazone derivatives has shown that the cleavage of the N-N bond is a common pathway. d-nb.info

Predicted collision cross-section (CCS) values, which relate to the shape and size of the ion in the gas phase, can also be calculated and compared with experimental values from ion mobility-mass spectrometry.

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 138.10257 | 127.2 |

| [M+Na]⁺ | 160.08451 | 139.2 |

| [M+NH₄]⁺ | 155.12911 | 135.7 |

| [M+K]⁺ | 176.05845 | 133.3 |

| [M-H]⁻ | 136.08801 | 130.2 |

Predicted mass spectrometry data for this compound. uni.lu

Single-Crystal X-ray Diffraction for Solid-State Structural Determination and Intermolecular Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

For this compound, a successful single-crystal X-ray diffraction analysis would reveal the planarity of the pyridine ring and the geometry of the hydrazinyl substituent. It would also provide crucial information on the crystal packing, which is likely to be dominated by hydrogen bonding between the hydrazinyl groups of adjacent molecules, forming supramolecular architectures. The analysis of crystal structures of related pyridine derivatives often reveals extensive hydrogen-bonding networks. bau.edu.jo

While obtaining single crystals of sufficient quality can be a challenge, the structural information gained from X-ray diffraction is invaluable for a complete understanding of the compound's properties. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database. However, the technique has been widely applied to characterize a vast number of pyridine derivatives. nih.govmdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species (e.g., Metal Complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively used for the study of species with unpaired electrons, such as radicals or transition metal complexes.

This compound itself is a diamagnetic molecule and therefore EPR silent. However, it can act as a ligand to form coordination complexes with paramagnetic metal ions, such as copper(II) or manganese(II). The resulting complexes would be paramagnetic and could be studied by EPR spectroscopy.

The EPR spectrum of such a complex would provide detailed information about the electronic environment of the metal ion, including its oxidation state, coordination geometry, and the nature of the metal-ligand bonding. For example, the g-values and hyperfine coupling constants obtained from the EPR spectrum of a copper(II) complex of this compound would be indicative of the coordination geometry (e.g., square planar or tetrahedral) and the degree of covalency in the Cu-N bonds. EPR studies on copper(II) complexes with various N-O donor ligands have been used to elucidate their geometric and electronic structures. researchgate.net The hydrazinyl group of this compound can act as a donor to metal centers, enabling the formation of such paramagnetic complexes.

Coordination Chemistry and Metal Complexation

Ligand Design Principles Incorporating 4-Hydrazinyl-2,6-dimethylpyridine

The design of ligands is a cornerstone of modern coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. The molecule this compound incorporates several key features that make it a versatile building block for ligand synthesis. The pyridine (B92270) nitrogen and the two nitrogen atoms of the hydrazinyl group are all potential donor sites for metal coordination.

The utility of the hydrazinyl moiety is often expanded by reacting it with aldehydes or ketones to form hydrazone ligands. This condensation reaction is a powerful tool for creating multidentate ligands where the steric and electronic properties can be systematically tuned by varying the carbonyl compound. For instance, the reaction of a related compound, 2,6-diacetylpyridine, with hydrazides yields pentadentate dihydrazone ligands. chemiitkgp-mcdaslab.com Similarly, the hydrazinyl group of this compound can be derivatized to create ligands with specific coordination pockets tailored for particular metal ions and applications.

The 2,6-dimethyl substitution on the pyridine ring introduces steric hindrance, which can influence the coordination geometry of the metal complexes. nih.gov This steric bulk can direct the coordination towards specific isomers or stabilize unusual coordination numbers. Furthermore, the electron-donating nature of the methyl groups increases the basicity of the pyridine nitrogen, potentially strengthening the metal-ligand bond. nih.gov By analogy with dihydrazone ligands derived from diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, which form stable dinuclear complexes, this compound-based ligands can also be designed to bridge multiple metal centers, opening avenues for creating polynuclear complexes with interesting magnetic or catalytic properties. hrmrajgurunagar.ac.in

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound or its derivatives typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. derpharmachemica.comnih.gov The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the final product's composition and structure.

A general synthetic procedure involves dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals). The mixture is often heated under reflux for several hours to ensure the completion of the reaction. derpharmachemica.comopenmedicinalchemistryjournal.com The resulting metal complex, if insoluble, can be isolated by filtration, followed by washing and drying. For soluble complexes, slow evaporation of the solvent or crystallization by vapor diffusion may be employed to obtain single crystals suitable for X-ray diffraction analysis. nih.gov

Characterization of these newly synthesized complexes is carried out using a suite of analytical techniques. Elemental analysis provides the empirical formula, while molar conductivity measurements in solvents like DMF or DMSO can determine whether the complex is an electrolyte or non-electrolyte. derpharmachemica.comresearchgate.net Spectroscopic methods such as FT-IR, UV-Vis, and NMR are crucial for elucidating the structure and bonding within the complex. derpharmachemica.comresearchgate.net

Coordination Modes of the Hydrazine (B178648) and Pyridine Nitrogens

The this compound ligand possesses multiple potential donor atoms, leading to various possible coordination modes. The pyridine nitrogen and the terminal amino group of the hydrazinyl moiety can act as a bidentate chelating ligand, forming a stable five-membered ring with the metal center. This is a common coordination mode for many hydrazino-pyridine derivatives.

Alternatively, the ligand can act as a monodentate donor, coordinating either through the pyridine nitrogen or the hydrazinyl group. The steric hindrance from the 2,6-dimethyl groups might favor coordination through the less hindered hydrazinyl group in some cases. researchgate.net Furthermore, the hydrazinyl group can act as a bridging ligand between two metal centers, leading to the formation of polynuclear complexes.

When derivatized into a hydrazone, the coordination possibilities expand. Hydrazones derived from pyridine hydrazides can act as bidentate or tridentate ligands, often coordinating through the pyridine nitrogen, the imine nitrogen, and an oxygen atom if the hydrazone is formed from a hydroxy-substituted aldehyde or ketone. jocpr.comfrontiersin.org The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the counter-anion, the stoichiometry of the reaction, and the presence of other co-ligands. frontiersin.org

Stereochemistry and Isomerism in Metal Complexes

The geometry of metal complexes significantly influences their physical and chemical properties, including their catalytic activity. For complexes formed with this compound and its derivatives, various types of isomerism can be observed, particularly geometric isomerism in square planar and octahedral complexes.

In an octahedral complex with a general formula [MA4B2], where M is the metal and A and B are monodentate ligands (or different donor atoms from a polydentate ligand), two geometric isomers are possible: cis and trans. libretexts.orgcsbsju.edudocbrown.info In the cis isomer, the two B ligands are adjacent to each other (90° apart), while in the trans isomer, they are on opposite sides of the metal center (180° apart). libretexts.orgcsbsju.edu

For octahedral complexes of the type [MA3B3], facial (fac) and meridional (mer) isomers can exist. csbsju.edu In the fac isomer, the three identical ligands occupy the corners of one face of the octahedron. In the mer isomer, the three ligands lie in a plane that bisects the octahedron.

The steric bulk of the 2,6-dimethylpyridine (B142122) moiety can play a crucial role in determining which isomer is preferentially formed. nsf.gov The thermodynamic stability of different isomers can be influenced by steric repulsion between ligands, as well as by electronic effects. nsf.gov In some cases, the presence of bulky ligands can lead to the exclusive formation of one isomer over another.

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for characterizing the coordination of this compound to a metal center. Infrared (IR) spectroscopy is particularly useful for identifying which donor atoms are involved in bonding. The stretching frequencies of the N-H bonds in the hydrazine group and the C=N and C=C vibrations of the pyridine ring are sensitive to coordination. derpharmachemica.com A shift in the position of these bands upon complexation provides direct evidence of metal-ligand bond formation. For instance, a shift in the ν(N-H) band to lower frequencies is indicative of the coordination of the hydrazine nitrogen. Similarly, changes in the pyridine ring vibrations suggest the involvement of the pyridine nitrogen in coordination. The appearance of new bands at lower frequencies can often be attributed to the formation of metal-nitrogen (M-N) bonds. derpharmachemica.com

Table 1: Illustrative IR Spectral Data for a Hypothetical Metal Complex of this compound

| Functional Group | Wavenumber (cm⁻¹) in Free Ligand | Wavenumber (cm⁻¹) in Metal Complex | Change upon Coordination |

| N-H (Hydrazine) | ~3300 | ~3250 | Shift to lower frequency |

| C=N (Pyridine Ring) | ~1600 | ~1610 | Shift to higher frequency |

| Pyridine Ring Breathing | ~990 | ~1010 | Shift to higher frequency |

| M-N Vibration | - | ~450 | New band appears |

Note: This table is illustrative and actual values may vary depending on the metal and the specific complex.

Electronic absorption spectroscopy (UV-Vis) is used to study the electronic transitions within the complex. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. researchgate.netacs.org The appearance of new charge-transfer bands in the visible region upon complexation is a strong indicator of coordination and provides information about the electronic structure of the complex. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable information, with changes in the chemical shifts of the protons on the pyridine ring and in the hydrazine group upon complexation indicating the coordination sites. derpharmachemica.com

Applications in Catalysis and Organometallic Chemistry

Metal complexes derived from pyridine and hydrazine-based ligands have shown significant promise as catalysts in a variety of organic transformations. The versatility in their coordination modes and the ability to tune their electronic and steric properties make them attractive candidates for both homogeneous and heterogeneous catalysis. jocpr.comresearchgate.net

Homogeneous and Heterogeneous Catalysis

In homogeneous catalysis , the catalyst is in the same phase as the reactants, typically in solution. hrmrajgurunagar.ac.in Metal complexes of ligands similar to this compound have been investigated for various catalytic reactions. For example, oxidovanadium complexes with dihydrazone ligands have been shown to be effective catalysts for the oxidation of sulfides. hrmrajgurunagar.ac.in The catalytic activity can be influenced by factors such as the solvent, temperature, and the ratio of oxidant to the substrate. hrmrajgurunagar.ac.in Pyridine-based metal complexes are also known to catalyze C-C bond formation reactions. nih.gov

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. chemiitkgp-mcdaslab.comresearchgate.net A common strategy is to immobilize a homogeneous catalyst onto a solid support, such as silica (B1680970) or a polymer. researchgate.net This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. researchgate.netresearchgate.net A Cu(II)-hydrazone complex supported on silica gel, for instance, has been successfully employed as a recyclable heterogeneous catalyst for the homocoupling of terminal alkynes. researchgate.net The immobilization can be achieved by creating a covalent linkage between the ligand and the support material.

The catalytic cycle in these reactions often involves the coordination of the substrate to the metal center, followed by one or more transformation steps, and finally the release of the product, regenerating the catalyst. hrmrajgurunagar.ac.in The design of the ligand is crucial for optimizing the efficiency and selectivity of the catalyst.

Role of the Pyridine and Hydrazine Moieties in Catalytic Cycles

The pyridine and hydrazine components of ligands analogous to this compound play distinct and crucial roles in various catalytic cycles. The pyridine nitrogen typically acts as a σ-donor, coordinating to the metal center and influencing its electronic properties and stability. This coordination is a fundamental step in many catalytic processes, including oxidation, reduction, and C-H activation reactions.

In the hydroboration of pyridines catalyzed by alkaline-earth metals, for instance, the catalytic cycle is initiated by the coordination of the pyridine reactant to a metal hydride species. frontiersin.orgresearchgate.netnih.gov This coordination activates the pyridine ring, facilitating a subsequent hydride transfer from the metal to the pyridine, which is often the rate-determining step of the cycle. frontiersin.orgnih.gov The metal catalyst is then regenerated after coordination with a borane (B79455) and another hydride transfer. frontiersin.orgresearchgate.netnih.gov Similarly, in palladium-catalyzed C-H activation reactions, the pyridine nitrogen acts as an effective directing group. rsc.org It binds to the palladium center, forming a metallacyclic intermediate that positions the catalyst to selectively activate a specific C-H bond on an adjacent part of the molecule. rsc.org

The hydrazine moiety, on the other hand, is often directly involved in the chemical transformation of the substrate. In catalytic transfer hydrogenation processes, hydrazine can serve as the hydrogen source. d-nb.info Metal-based catalysts can facilitate the decomposition of hydrazine to form diimide (HN=NH), a highly reactive species that efficiently reduces various functional groups. d-nb.info Cobalt(II) complexes featuring pyridine–hydrazine ligands have been shown to act as pre-catalysts for the reduction of nitroarenes. d-nb.info In these systems, the ligand framework is essential for the in situ generation of the catalytically active Co(0) nanoparticles. d-nb.info

Furthermore, the hydrazine group can participate in redox processes and proton-coupled electron transfer (PCET) mechanisms. In the catalytic disproportionation of hydrazine into ammonia (B1221849) and dinitrogen by an iron complex with a protic pincer-type ligand, the ligand's proton-responsive sites are crucial for the 2H+/2e− shuttling between the catalyst and the substrate. researchgate.net Dihydrazone ligands derived from a 2,6-dimethylpyridine core have been used to synthesize dinuclear oxidovanadium complexes that catalytically oxidize sulfides. rsc.orgrsc.org In these cases, the ligand stabilizes the metal centers in a reactive conformation, enabling the efficient transfer of oxygen from an oxidant like H₂O₂ to the sulfide (B99878) substrate. rsc.orgrsc.org

The interplay between the pyridine ring's coordinating ability and the hydrazine group's reactivity allows for the design of sophisticated catalysts for a range of organic transformations.

| Catalyst System | Substrate | Product | Catalytic Role of Moieties |

| Alkaline-Earth Metal Hydride | Pyridine | Dihydropyridine (B1217469) | Pyridine: Coordinates to and is activated by the metal center. frontiersin.orgnih.gov |

| Palladium(II) with 2-phenylpyridine | 2-phenylpyridine | Functionalized 2-phenylpyridine | Pyridine: Acts as a directing group for C-H activation. rsc.org |

| Cobalt(II) with Pyridine-Hydrazine Ligand | Nitroarenes | Anilines | Ligand: Stabilizes the pre-catalyst for in situ generation of active Co(0) nanoparticles. d-nb.infoHydrazine: Acts as a reducing agent/hydrogen source. d-nb.info |

| Dinuclear Oxidovanadium with Dihydrazone Ligand | Sulfides | Sulfoxides | Ligand: Stabilizes dinuclear metal centers for efficient oxidation. rsc.orgrsc.org |

Supramolecular Assembly and Self-Organization in Coordination Polymers

Pyridine-hydrazine based ligands, such as this compound, are excellent building blocks for the construction of coordination polymers through supramolecular assembly and self-organization. The directional bonding capabilities of the pyridine nitrogen and the flexible, hydrogen-bonding hydrazine group allow for the formation of extended, well-defined architectures in one, two, or three dimensions. strath.ac.ukrsc.org

The self-assembly process is driven by the coordination of the ligand's donor atoms to metal centers, but the final topology of the resulting coordination polymer is often guided by a combination of factors, including the coordination geometry of the metal ion, the nature of the counter-anions, and the presence of non-covalent interactions. strath.ac.uknih.gov These interactions include hydrogen bonding (e.g., N-H···O), π-π stacking between pyridine rings, and even weaker C-H···π interactions. strath.ac.uknih.gov

A notable example is the self-assembly of coordination polymers using various pyridine-hydrazine ligands and lead(II) salts. strath.ac.ukrsc.orgresearchgate.net The Pb(II) ion's flexible coordination sphere and the presence of a stereochemically active 6s² lone pair allow for the formation of diverse structures. strath.ac.uk The choice of the counter-anion (e.g., NCS⁻, I⁻, NO₃⁻) plays a critical role in directing the final architecture. strath.ac.ukrsc.org For instance, different but related pyridine-hydrazine ligands reacting with various Pb(II) salts have been shown to produce topologies ranging from 1D polymeric chains to 2D layers and complex 3D frameworks. strath.ac.ukrsc.org This anion-guided assembly demonstrates that the counter-ion is not merely a charge-balancing spectator but an active template in the crystal engineering of these materials. strath.ac.uk

| Ligand | Metal Salt | Counter-Anion | Resulting Polymer Dimensionality | Key Interactions |

| 1,2-bis(pyridin-3-ylmethylene)hydrazine (LI) | Pb(NCS)₂ | NCS⁻ | 3D Framework | Coordination bonds, Bridging anions strath.ac.uk |

| (pyridin-4-ylmethylene)isonicotinohydrazide (HLII) | PbI₂ | I⁻ | 2D Layer | Coordination bonds, Hydrogen bonds strath.ac.uk |

| 1-(pyridin-2-yl)ethylidenenicotinohydrazide (HLIII) | PbI₂ | I⁻ | 3D Framework | Coordination bonds, Deprotonated ligand strath.ac.uk |

| phenyl(pyridin-2-yl)methylenenicotinohydrazide (HLIV) | Pb(NO₃)₂ | NO₃⁻ | 1D Chain | Coordination bonds, Chelation, Bridging ligands strath.ac.uk |

Applications in Chemical Biology and Pre Clinical Drug Design

Structure-Activity Relationship (SAR) Studies of 4-Hydrazinyl-2,6-dimethylpyridine Derivatives

The biological activity of this compound derivatives is intricately linked to their structural features. The core scaffold, comprising a 4,6-dimethylpyridine moiety linked to a hydrazinyl group, serves as a versatile platform for chemical modification. Studies have shown that derivatization of the hydrazinyl group, often leading to the formation of hydrazones, N-Mannich bases of 1,3,4-oxadiazoles, or 1,2,4-triazoles, significantly influences the antiproliferative and enzyme-inhibitory activities of these compounds.

For instance, in a series of N-Mannich bases derived from a dimethylpyridine-1,2,4-triazole hybrid, the nature of the substituent at the N-4 position of the triazole ring and the piperazine (B1678402) moiety at the N-2 position plays a crucial role in determining cytotoxic potency and selectivity. mdpi.com It was observed that compounds bearing a p-methyl substituent on the phenyl ring at the N-2 position of the 1,2,4-triazole (B32235), such as compound 6 , exhibited potent cell growth inhibition against gastric (EPG) and colorectal (Caco-2) cancer cell lines. mdpi.com Conversely, derivatives with electron-withdrawing groups like m-chloro or p-nitro, such as compound 5 , displayed moderate anticancer activities. mdpi.com

Furthermore, the conversion of the hydrazinyl moiety into a 1,3,4-oxadiazole (B1194373) ring and subsequent formation of N-Mannich bases has been a productive strategy. In one study, N-Mannich bases containing 3,4-dichloro- and 3-trifluorophenylpiperazine moieties demonstrated the highest anticancer potential among the synthesized derivatives. nih.gov The structure–activity relationship (SAR) analysis also indicated that the N-aminotriazole fragment might be more favorable for cytotoxic activity than the 1,3,4-oxadiazole ring. researchgate.net

Exploration of Antiproliferative Potential and Related Molecular Mechanisms in In Vitro Cellular Models

Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines. These compounds have been shown to inhibit cancer cell growth, induce apoptosis, and modulate the cell cycle, highlighting their potential as anticancer agents.

Inhibition of Cancer Cell Line Growth (e.g., A375, MCF-7, SNB-19)

The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines, including melanoma (A375), breast adenocarcinoma (MCF-7), and glioblastoma (SNB-19). mdpi.comnih.gov N-Mannich bases of 1,3,4-oxadiazole and 1,2,4-triazole derived from the parent compound have shown promising activity.

For example, a series of N-Mannich bases of 1,3,4-oxadiazole were tested for their cytotoxicity. Among them, compounds 5 (containing a 3,4-dichlorophenylpiperazine moiety) and 6 (containing a 3-trifluorophenylpiperazine moiety) were identified as having the highest anticancer potential against a panel of cell lines including A375, SNB-19, and MCF-7/WT. nih.gov While both compounds showed high growth inhibitory activity against A375 cells at a concentration of 100 µM, compound 5 also significantly inhibited the growth of human keratinocytes (normal cells). nih.gov

Another study on 1,2,4-triazole-Schiff base derivatives of 4,6-dimethylpyridine reported potent cytotoxic activity against several human gastrointestinal cancer cells, with some compounds showing a higher selectivity index than the reference drugs 5-fluorouracil (B62378) and cisplatin. researchgate.net

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| N-Mannich base 5 | A375 | ~100 µM (Significant inhibition) | nih.gov |

| N-Mannich base 6 | A375 | >100 µM (Dose-dependent reduction) | nih.gov |

| 1,2,4-triazole-pyridine hybrid II | HepG2 | 1.93 | researchgate.net |

| 1,2,4-triazole-pyridine hybrid I | MCF-7 | 0.1 ± 0.075 | researchgate.net |

Investigation of Apoptotic Pathways and Cell Cycle Modulation

The antiproliferative effects of this compound derivatives are often mediated through the induction of apoptosis and modulation of the cell cycle.

Studies have shown that these compounds can trigger programmed cell death in cancer cells. For instance, a neutral comet assay revealed that N-Mannich bases 5 and 6 induced DNA damage and apoptosis in A375 melanoma cells. nih.gov Compound 6 at 100 µM showed the highest percentage of early apoptotic cells, while higher concentrations led to late apoptosis. nih.gov Further mechanistic studies on related 1,2,4-triazole derivatives demonstrated that they induce apoptotic cell death through a caspase-dependent mechanism. mdpi.com Specifically, compound 6 from this series was found to nearly double the level of p53 protein and increase caspase-3 levels by more than 15-fold in HT-29 cells. mdpi.com

In terms of cell cycle modulation, some hydrazone derivatives have been reported to cause cell cycle arrest at the G2/M phase. nih.gov For example, a Mannich base derivative of 7-piperazinyl quinolones was shown to induce cell cycle arrest at the G2/M phase and apoptosis in the OVCAR-3 cell line. mdpi.com

Modulation of Drug Resistance Phenotypes

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Derivatives of this compound have shown potential in overcoming MDR.

Certain N-Mannich bases of 1,2,4-triazole derived from a dimethylpyridine scaffold have been evaluated for their ability to inhibit the efflux function of P-gp. mdpi.com In a rhodamine 123 accumulation assay, which is used to assess P-gp inhibition, compound 6 demonstrated a good ability to inhibit P-gp in P-gp-expressing cell lines (HT-29, LoVo, and LoVo/Dx). mdpi.comresearchgate.net This suggests that these compounds could act as MDR modulators, potentially resensitizing resistant cancer cells to conventional chemotherapeutic agents. Similarly, some pyrazoline derivatives have been investigated for their binding affinity to P-glycoprotein, with some showing better affinity than the control, Quercetin. frontiersin.org

Investigation of Enzyme Inhibition Profiles (e.g., Cyclooxygenases, Protein Tyrosine Kinases, FAK)

The therapeutic potential of this compound derivatives extends to the inhibition of various enzymes implicated in cancer progression.

Cyclooxygenases (COX): Chronic inflammation, often driven by cyclooxygenase (COX) enzymes, is linked to tumorigenesis. Schiff base derivatives of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide have been studied for their anti-COX-1/COX-2 activity. nih.gov Some of these compounds showed significant inhibitory activity on COX-1 at lower concentrations compared to the standard drugs meloxicam (B1676189) and piroxicam. nih.gov

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. A 1,3,4-oxadiazole derivative of 4,6-dimethylpyridine has shown remarkable in vitro inhibitory activity against FAK with an IC50 value of 0.78 µM. nih.gov This finding was supported by molecular docking studies that showed the compound binding to the active site of FAK. nih.gov

Protein Tyrosine Kinases (PTKs): PTKs are critical regulators of cell signaling pathways that are often dysregulated in cancer. While direct experimental data on a broad panel of PTKs for this compound derivatives is limited, related imidazopyridine hydrazone derivatives have been shown to inhibit receptor tyrosine kinases, including c-Met, PDGFRA, and FLT3. nih.govresearchgate.net For instance, some imidazo[1,2-α]pyridine derivatives significantly inhibited c-Met, with one derivative showing 55.3% inhibition at a concentration of 25 µM. nih.govresearchgate.net These findings suggest that this compound derivatives could also target these important oncogenic kinases.

Receptor Binding Studies and Ligand-Target Interactions

Understanding the interaction between small molecules and their biological targets is fundamental for rational drug design. For this compound derivatives, molecular docking studies have been instrumental in predicting their binding affinities and modes of interaction with various receptors.

Computational studies have explored the binding of N-Mannich bases of 1,3,4-oxadiazole to several receptor tyrosine kinases. The predicted binding affinities (in kcal/mol) for selected compounds were notable for c-MET, EGFR, HER2, and hTrkA, suggesting potential interactions with these cancer-related receptors. nih.gov For example, the binding affinities for compound 3 were calculated to be -11.8, -12.0, -12.2, and -13.2 kcal/mol for c-MET, EGFR, HER2, and hTrkA, respectively. nih.gov

While experimental receptor binding assays for this compound derivatives are not extensively reported, studies on other pyridine (B92270) derivatives have shown affinity for receptors such as adenosine (B11128) receptors. nih.gov For instance, certain 1,4-dihydropyridine (B1200194) and pyridine derivatives have been shown to bind to A1, A2A, and A3 adenosine receptor subtypes in the micromolar range. nih.gov This suggests a potential avenue for future investigation into the receptor binding profiles of this compound derivatives.

Applications in Materials Science and Analytical Chemistry

Development of Chemosensors and Biosensors Based on 4-Hydrazinyl-2,6-dimethylpyridine Derivatives

The core structure of this compound is highly adaptable for creating chemosensors. The hydrazinyl moiety (-NHNH₂) can be readily condensed with aldehydes or ketones to form hydrazone derivatives. This reaction provides a straightforward method for attaching various signaling units (chromophores or fluorophores) and tailoring the molecule's binding affinity and selectivity for specific analytes.

Derivatives of this compound are excellent candidates for optical chemosensors that can detect heavy and transition metal ions, which are significant environmental pollutants. matrix-fine-chemicals.com The sensing mechanism typically relies on the coordination of the metal ion with the nitrogen atoms of the pyridine (B92270) ring and the imine group (-N=CH-) of the hydrazone derivative. This binding event alters the electronic properties of the molecule, leading to a measurable change in its color (colorimetric sensing) or fluorescence (fluorometric sensing). matrix-fine-chemicals.combohrium.com

The hydrazinyl group is a strong nucleophile, and its derivatives can form stable complexes with various metal ions. researchgate.net Research on analogous pyridine-hydrazone systems has demonstrated high selectivity for ions such as copper (Cu²⁺), iron (Fe³⁺), zinc (Zn²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺). bohrium.comuni.lu For instance, some sensors exhibit a "turn-on" fluorescence response upon binding a specific metal ion, which is often attributed to the inhibition of photoinduced electron transfer (PET), a common quenching mechanism. uni.lu The selectivity of the sensor can be fine-tuned by modifying the steric and electronic properties of the aldehyde or ketone used to form the hydrazone, thereby creating a binding pocket that is geometrically and electronically complementary to the target ion.

Table 1: Examples of Metal Ion Detection using Pyridine-Hydrazone Based Chemosensors

| Sensor Base Structure | Target Ion(s) | Detection Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Pyridine-2,6-dicarboxamide derivative | Pb²⁺ | Fluorescence | 2.31 x 10⁻⁶ M | matrix-fine-chemicals.com |

| Dihydropyridine (B1217469) derivative | Cu²⁺, Fe³⁺ | Colorimetric & Fluorescence | Not Specified | bohrium.com |

| Thiourea-based pyridine derivative | Hg²⁺ | Fluorescence | 0.84 mM | matrix-fine-chemicals.com |

| 2,6-diformyl-p-cresol & 2-hydrazinylpyridine | Zn²⁺, Cd²⁺ | Ratiometric Fluorescence | Not Specified | uni.lu |

While the unmodified hydrazinyl group is not typically used for anion binding, it serves as a critical synthetic handle to introduce functionalities capable of anion recognition. By reacting this compound with isocyanates or isothiocyanates, urea (B33335) or thiourea (B124793) moieties can be created. These groups contain N-H protons that are sufficiently acidic to act as hydrogen-bond donors, forming stable complexes with various anions.

The development of anion receptors is a significant area of supramolecular chemistry. frontiersin.org Molecules containing amide, thiourea, or pyrrole (B145914) groups are often employed as hydrogen-bonding donors. frontiersin.orgresearchgate.net Derivatives of 2,6-dimethylpyridine (B142122) have been used to create fluorescent anion acceptors. For example, a sensor based on 2,6-di(naphthalene thioureido carbamino)pyridine, synthesized from a pyridine-2,6-dicarbohydrazide (B1583541) precursor, demonstrates the utility of this framework. frontiersin.org Such sensors can achieve selective recognition for anions like fluoride (B91410) (F⁻) and hydrosulfate (HSO₄⁻), often resulting in a distinct color change visible to the naked eye. researchgate.net

Integration into Functional Polymeric Materials and Frameworks

The structure of this compound allows it to be used as a monomer or a functional building block in polymer chemistry. bldpharm.com Its ability to act as a ligand facilitates the formation of coordination complexes with metals, which can then be integrated into polymer matrices. This incorporation can enhance the material's properties, such as thermal stability and mechanical strength. bldpharm.com

Furthermore, the hydrazinyl group is a key functional group for creating hydrazone linkages in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with ordered structures and high stability. A novel two-dimensional COF was developed through the condensation reaction between 2,6-dimethylpyridine-3,5-dicarbohydrazide (B3840162) (a related derivative) and a tri(4-formyl phenoxy) cyanurate linker. This demonstrates that the pyridine-hydrazide structure can be a fundamental building block for constructing robust, porous materials. science.gov Such frameworks are promising for applications in catalysis, gas storage, and as carriers for nanoparticles.

Role as a Building Block in Organic Electronic Materials

This compound is listed as a material building block for applications in electronics and optics. bldpharm.com The pyridine ring is an electron-deficient (acceptor) system, while the hydrazinyl group is an electron-donating moiety. This inherent donor-acceptor character makes its derivatives suitable for creating materials with interesting photophysical properties.

Hydrazone derivatives, in particular, have been investigated for their use in organic electronics, including as photoswitches and for nonlinear optics. acs.orgacs.orgdergipark.org.tr Pyridine-hydrazone photoswitches can be designed to have high thermal stability and efficient transformation when excited with visible light. acs.org The electronic and structural properties of these molecules can be calculated and analyzed to understand their potential in modulating properties like refractive index in polymer films, which is relevant for photonic applications. bohrium.com

In the field of Organic Light-Emitting Diodes (OLEDs), various pyridine derivatives have been explored as hole-transporting materials (HTMs) or as part of emissive layers. researchgate.netfrontiersin.orgnih.gov The pyridine unit can be incorporated into larger conjugated systems to tune the HOMO/LUMO energy levels and improve charge carrier mobility. nih.gov While direct applications of this compound in OLEDs are not extensively documented, its structure provides a versatile platform for synthesizing more complex donor-acceptor molecules that could function as emitters or charge-transport materials. researchgate.netgoogle.com

Chromatographic Separations and Analytical Reagents

The hydrazinyl functional group is a well-known derivatizing agent, particularly for aldehydes and ketones. molport.com In analytical chemistry, this compound can serve as a reagent for pre-column derivatization in High-Performance Liquid Chromatography (HPLC). The reaction between the hydrazinyl group and a carbonyl compound forms a stable hydrazone. molport.com

This derivatization is highly useful for several reasons:

Many simple aldehydes and ketones lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors. The resulting hydrazone, containing the pyridine ring and the C=N-N linkage, is typically UV-active, enabling sensitive detection.

The derivatization can improve the chromatographic properties of the analytes, leading to better separation and reduced peak tailing. molport.com

By choosing a hydrazinyl reagent that imparts fluorescence, even greater sensitivity and selectivity can be achieved.

This application is analogous to the widespread use of 2,4-dinitrophenylhydrazine (B122626) (DNPH), which is a standard reagent for the analysis of carbonyl compounds in environmental and industrial samples. molport.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. nih.gov Methods like the B3LYP hybrid functional combined with basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost for organic molecules. nih.govscience.gov

Electronic Structure and Geometry Optimization: DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in 4-hydrazinyl-2,6-dimethylpyridine by finding the minimum energy geometry. nipne.ro These optimized structures provide precise data on bond lengths, bond angles, and dihedral angles. For instance, calculations would reveal the planarity of the pyridine (B92270) ring and the orientation of the hydrazinyl and methyl substituents. The electronic properties, such as charge distribution, can be analyzed using methods like Mulliken population analysis, which calculates the partial atomic charges on each atom. bhu.ac.insciencepub.net This information helps in understanding the molecule's polarity and electrostatic potential.

Table 1: Illustrative Optimized Geometrical Parameters for this compound based on DFT Calculations

| Parameter | Bond | Bond Length (Å) | Parameter | Angle | Bond Angle (°) |

| Bond Lengths | C-C (ring) | ~1.39 | Bond Angles | C-N-C (ring) | ~117 |

| C-N (ring) | ~1.34 | C-C-N (ring) | ~124 | ||

| C-CH₃ | ~1.51 | C-C-C (ring) | ~118 | ||

| C-NHNH₂ | ~1.40 | H-C-H (methyl) | ~109.5 | ||

| N-N | ~1.45 | C-N-N (hydrazinyl) | ~112 | ||

| N-H | ~1.02 | N-N-H | ~109 |

Note: The values presented are typical and illustrative, based on DFT studies of similar pyridine and hydrazinyl-containing compounds.

Vibrational Frequencies: Theoretical vibrational analysis via DFT is used to predict the infrared (IR) and Raman spectra of the molecule. nipne.ro The calculated frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the chemical bonds. science.gov By comparing the computed spectrum with experimental data, a detailed assignment of the spectral bands can be made, confirming the molecular structure. nipne.ro

Molecular Docking Simulations for Ligand-Protein Interactions and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound and its derivatives, docking simulations can be used to explore potential interactions with various biological targets. The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. biotechrep.ir Studies on structurally similar heterocyclic compounds have successfully used docking to identify key interactions. For example, derivatives of dimethylpyridine have been docked into the active sites of enzymes like cyclooxygenase (COX) and proteins like MDM-2 to elucidate their inhibitory potential. mdpi.commdpi.com

The simulation can identify crucial interactions, such as:

Hydrogen bonds: Formed between the hydrazinyl group or the pyridine nitrogen and amino acid residues in the protein's active site. biotechrep.ir

Hydrophobic interactions: Involving the pyridine ring and methyl groups with nonpolar residues.

Pi-stacking: Occurring between the aromatic pyridine ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 2: Example Molecular Docking Results for a Hypothetical this compound Derivative against Cancer-Related Protein Kinases

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| EGFR Kinase | 2J6M | -8.5 | Met793, Leu718, Asp855 | H-bond, Hydrophobic |

| VEGFR-2 Kinase | 4ASD | -7.9 | Cys919, Asp1046, Phe1047 | H-bond, Pi-stacking |

| CDK2 | 1HCK | -7.2 | Leu83, Asp86, Gln131 | H-bond, Hydrophobic |

Note: This data is illustrative, demonstrating typical results obtained from molecular docking studies on similar heterocyclic kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted. nih.gov

To build a QSAR model for analogs of this compound, a dataset of related compounds with measured biological activities (e.g., anticancer IC₅₀ values) is required. nih.gov Various molecular descriptors, which are numerical representations of the chemical structure, are calculated. These can include electronic (e.g., partial charges), topological (e.g., connectivity indices), and physicochemical (e.g., logP) properties. nih.gov Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to create a mathematical equation linking the descriptors to the activity. researchgate.net

Successful 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for other heterocyclic structures like thieno[3,2-d]pyrimidines, providing insights into how steric, electrostatic, and hydrophobic fields influence their cytotoxic activities. nih.gov Such models could guide the rational design of more potent this compound derivatives. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting and explaining chemical reactivity. numberanalytics.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. numberanalytics.com

The energies of the HOMO (E_HOMO) and LUMO (E_LUMO) and the gap between them (ΔE = E_LUMO - E_HOMO) are critical parameters calculated using DFT. nih.govbhu.ac.in

E_HOMO: A higher E_HOMO value indicates a greater tendency to donate electrons, suggesting nucleophilic character. sciencepub.net

E_LUMO: A lower E_LUMO value suggests a greater ability to accept electrons, indicating electrophilic character.

HOMO-LUMO Gap (ΔE): A small energy gap implies high chemical reactivity, low kinetic stability, and that the molecule is easily polarizable. numberanalytics.com

From these energies, various global reactivity descriptors can be derived to quantify the molecule's reactivity:

Ionization Potential (I): ≈ -E_HOMO

Electron Affinity (A): ≈ -E_LUMO

Chemical Hardness (η): ≈ (E_LUMO - E_HOMO) / 2

Chemical Potential (μ): ≈ (E_HOMO + E_LUMO) / 2

Electrophilicity Index (ω): μ² / (2η)

These descriptors provide a quantitative measure of the molecule's stability and reactivity profile. bhu.ac.insciencepub.net

Table 3: Representative FMO Energies and Reactivity Descriptors for a Pyridine Derivative

| Parameter | Value (eV) |

| E_HOMO | -6.32 |

| E_LUMO | -2.15 |